molecular formula C13H14N2O2S B5543438 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol

5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B5543438
M. Wt: 262.33 g/mol
InChI Key: QHHWJJGJTYTIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with various substrates to form the oxadiazole ring. For example, compounds similar to the one have been synthesized by reacting naphthalene-based hydrazides with carbon disulfide or by cyclization reactions with acetic anhydride or phosphorous oxychloride in the presence of aromatic acids (El‐Sayed et al., 2010).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and Mass spectrometry. These analytical methods provide insights into the compound's functional groups, molecular geometry, and electronic properties. For instance, the presence of the oxadiazole ring and the naphthalene moiety in similar compounds has been confirmed through such analyses (Salahuddin et al., 2014).

Scientific Research Applications

Antiviral Activity

Research has identified derivatives of 1,3,4-oxadiazole, including those similar in structure to 5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol, as potential compounds for antiviral activity. For instance, studies on substituted 1,3,4-oxadiazole derivatives have shown moderate to high antiviral activity against HIV-1, indicating their potential in HIV therapy El‐Sayed et al., 2009. Another study has reported the antiviral evaluation of new 1,3,4-oxadiazole derivatives against HCV and HIV viruses, showcasing the breadth of potential antiviral applications El‐Sayed et al., 2010.

Anticancer and Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole backbone have been evaluated for their anticancer properties. One study utilized derivatives for in vitro anticancer evaluation, identifying compounds with moderate activity against breast cancer cell lines Salahuddin et al., 2014. Furthermore, 1,3,4-oxadiazole derivatives have exhibited promising antibacterial activity, suggesting their utility in addressing bacterial infections Kumar et al., 2021.

Neuroprotective and Anticonvulsant Effects

Investigation into the neuroprotective effects of 1,3,4-oxadiazole derivatives, such as the prevention of DNA damage in neurodegenerative models and protection against epileptic shocks, further highlights their scientific versatility. Compounds have been shown to protect against DNA damage induced by agents like bleomycin-iron, indicating potential applications in neuroprotection Abdel-Wahab et al., 2009. Moreover, derivatives have demonstrated significant neuroprotective effects in PTZ-induced acute epileptic models, suggesting their use in treating epilepsy Faheem et al., 2021.

Antioxidant Activity

The antioxidant potential of 1,3,4-oxadiazole derivatives has been explored, with studies showing significant radical scavenging abilities. This suggests their application in combating oxidative stress-related diseases Mohana & Kumar, 2013.

properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c18-13-15-14-12(17-13)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHWJJGJTYTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol

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